C9H13NaO2
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Overview
Description
The compound with the molecular formula C9H13NaO2 sodium phenylephrine . It is a derivative of phenylephrine, which is commonly used as a nasal decongestant in over-the-counter medications . Sodium phenylephrine is an organic compound that belongs to the class of phenethylamines, which are known for their stimulant effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium phenylephrine can be synthesized through the reaction of phenylephrine with sodium hydroxide. The reaction involves the neutralization of phenylephrine hydrochloride with sodium hydroxide to form sodium phenylephrine and water .
Industrial Production Methods
In industrial settings, sodium phenylephrine is produced by reacting phenylephrine base with sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Chemical Reactions Analysis
Types of Reactions
Sodium phenylephrine undergoes several types of chemical reactions, including:
Oxidation: Sodium phenylephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenylephrine.
Substitution: Sodium phenylephrine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Phenylephrine
Substitution: Various substituted phenylephrine derivatives
Scientific Research Applications
Sodium phenylephrine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Sodium phenylephrine is used in studies related to adrenergic receptors and their signaling pathways.
Medicine: It is used in the development of nasal decongestants and other sympathomimetic drugs.
Industry: Sodium phenylephrine is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Sodium phenylephrine exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound activates the G protein-coupled receptor pathway, which results in the activation of phospholipase C and the release of intracellular calcium ions. This cascade ultimately leads to smooth muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: The parent compound of sodium phenylephrine, used as a nasal decongestant.
Synephrine: Another phenethylamine derivative with similar stimulant effects.
Epinephrine: A related compound with broader adrenergic activity.
Uniqueness
Sodium phenylephrine is unique due to its specific action on alpha-adrenergic receptors, making it particularly effective as a nasal decongestant. Unlike epinephrine, which has a broader range of effects, sodium phenylephrine is more selective in its action, leading to fewer side effects .
Properties
IUPAC Name |
sodium;3-cyclohexyl-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBWMSZLTYXJE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C=C[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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